5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one
Overview
Description
5-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one, commonly known as 5-chloro-1-(2-methoxyphenyl)-1H-pyrazol-3-one, is a pyrazole compound with a variety of applications in the fields of chemistry, biochemistry, and medicine. This compound has been studied extensively for its potential as a therapeutic agent, with research into its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments. In
Scientific Research Applications
Cyclooxygenase Inhibition
The compound 5-(4-chlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazol-3(2H)-one has been investigated for its potential as a cyclooxygenase-1-selective inhibitor. This application is particularly relevant in the context of reducing inflammation and pain. Cyclooxygenase inhibitors are significant in the development of therapeutic drugs for various inflammatory conditions. The study by Long et al. (2009) provides insights into the molecular structure and interaction of this compound, which may aid in identifying formulations with improved bioavailability (Long, Theiss, Li, & Loftin, 2009).
Antimicrobial and Anticancer Activity
Viji et al. (2020) explored the antimicrobial and anticancer activities of a similar molecule, demonstrating its potential in combating bacterial and fungal infections. The study involved quantum chemical calculations and molecular docking to understand the interactions with different proteins, which is crucial in designing effective drugs (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Crystal Structure Analysis
The crystal structure of related pyrazol compounds has been analyzed to understand their molecular arrangements and interactions. Such studies are fundamental in the pharmaceutical industry for drug design and synthesis. Kumarasinghe et al. (2009) conducted a study on the crystal structure of similar compounds, providing valuable information for potential pharmaceutical applications (Kumarasinghe, Hruby, & Nichol, 2009).
properties
IUPAC Name |
3-(4-chlorophenyl)-2-(2-methoxyphenyl)-1H-pyrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-21-15-5-3-2-4-13(15)19-14(10-16(20)18-19)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLSWSVEFEKMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=O)N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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